molecular formula C20H21N7O6S2 B1260169 (6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B1260169
M. Wt: 519.6 g/mol
InChI Key: SLAYUXIURFNXPG-MAUKXSAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : This compound has been a focus in the synthesis of various derivatives, including cephalosporin derivatives, demonstrating its versatility in pharmaceutical chemistry. For example, synthesis of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate and its characterization through IR and 1HNMR suggests its potential as a cephalosporin derivative (Deng Fu-li, 2007).

  • NMR Characterization and Applications : The total NMR characterization of 5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid derivatives highlights its significance in the development of carrier molecules for drugs containing an amino group, showing its broad applicability in drug delivery systems (Lorena Blau et al., 2008).

Chemical Properties and Analysis

  • Spectroscopic Studies : Spectroscopic studies, such as FT-IR and FT-Raman spectra, provide insights into the molecular structure and vibrational spectroscopic characteristics of similar compounds. These studies can facilitate understanding of their nonlinear optical behavior and charge transfer mechanisms (M. Ramalingam et al., 2011).

  • Electrochemical Evaluation : Electrochemical studies have been conducted to evaluate the corrosion inhibition efficiency of similar compounds. This research demonstrates the potential of these compounds in industrial applications, particularly in corrosion protection (J. Aldana-González et al., 2015).

Biomedical Research

  • Antibacterial Activity : Research into the antibacterial activity of β-Lactam derivatives, including those related to the given compound, has shown significant in vitro activity against various bacteria. This highlights the potential of these compounds in the development of new antibiotics (Sarita Shrivastava et al., 2014).

  • Pharmacokinetic Studies : High-performance liquid chromatography (HPLC) methods have been developed for the determination of similar compounds in human plasma, supporting their use in pharmacokinetic studies and drug monitoring (A. Szlagowska et al., 2010).

properties

Product Name

(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H21N7O6S2

Molecular Weight

519.6 g/mol

IUPAC Name

(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18+/m0/s1

InChI Key

SLAYUXIURFNXPG-MAUKXSAKSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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